![molecular formula C16H16N4O3S B11041460 N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11041460.png)
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring fused with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide exhibit antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various biological models. In pharmacological tests, it has been shown to reduce inflammation more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Lornoxicam . This suggests its potential use in treating inflammatory conditions.
Analgesic Activity
In addition to its anti-inflammatory effects, this compound has been associated with analgesic properties. It has been found to increase pain thresholds in experimental models, indicating its potential as a pain management agent .
Cancer Treatment
Recent studies have explored the potential of benzothiazole derivatives in cancer therapy. The unique structural features of this compound may allow it to interact with specific molecular targets involved in tumor growth and proliferation. Ongoing research aims to elucidate these mechanisms and evaluate their efficacy in clinical settings.
Antiviral Activity
There is emerging evidence that compounds related to this structure possess antiviral properties. The ability to inhibit viral replication makes them candidates for further investigation as antiviral agents, particularly against emerging viral infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds share structural similarities and exhibit similar biological activities.
2-aminopyrimidin-4(3H)-one derivatives: These compounds also possess heterocyclic structures and are used in various scientific applications.
Uniqueness
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Biological Activity
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety and a pyrrole ring, which are known for their diverse biological activities. Its molecular formula is C12H16N2O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Activity : The presence of heterocyclic rings in this compound suggests potential antioxidant properties, which could protect against oxidative stress.
- Antimicrobial Properties : Some studies have indicated that benzothiazole derivatives possess antimicrobial activity against various pathogens.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Activity Type | Result | Reference |
---|---|---|
COX Inhibition | Moderate inhibition observed | |
Antioxidant Activity | IC50 = 457.41 nM | |
Antimicrobial Activity | Effective against E. coli | |
Cytotoxicity | Low toxicity in vitro |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of various benzothiazole derivatives, including the target compound. It was found that these compounds inhibited COX-II with an IC50 ranging from 0.52 to 22.25 μM, indicating potential therapeutic applications in inflammatory diseases .
Case Study 2: Antioxidant Properties
Research conducted on similar compounds highlighted their antioxidant capabilities through DPPH radical scavenging assays. The results demonstrated that certain derivatives exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H16N4O3S/c21-8-5-17-14(22)10-18-15(23)11-3-4-12-13(9-11)24-16(19-12)20-6-1-2-7-20/h1-4,6-7,9,21H,5,8,10H2,(H,17,22)(H,18,23) |
InChI Key |
BGCLJTWZVCDMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCO |
Origin of Product |
United States |
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